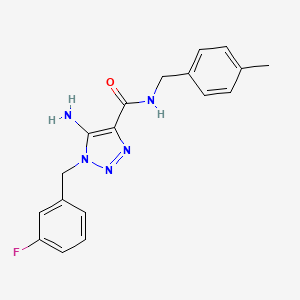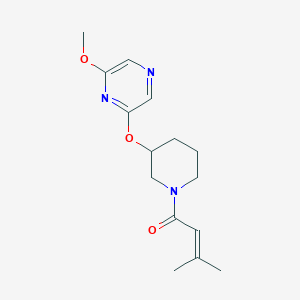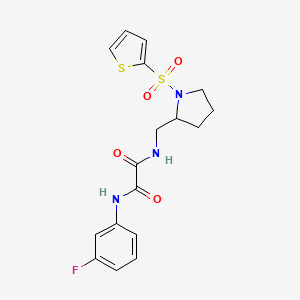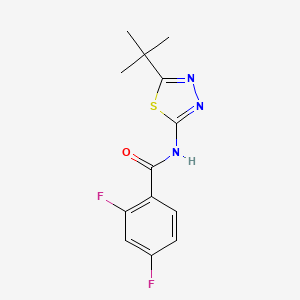
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (FMBT) is a novel small molecule with a wide range of biological activities. It has been studied extensively in scientific research and has been found to have potential applications in biochemistry and physiology. FMBT is a synthetic compound that has been used in a variety of experiments and research projects. The purpose of
科学研究应用
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used in a variety of experiments and research projects, including studies of its effects on enzymes, proteins, and other biological molecules. It has also been used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of various drugs. Additionally, this compound has been used to study the effects of environmental toxins on the body.
作用机制
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is believed to act as an inhibitor of enzymes, proteins, and other biological molecules. It has been found to bind to certain molecules, preventing them from binding to their target molecules. This can lead to changes in the structure and function of the target molecules, which can in turn lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to changes in the structure and function of the target molecules. Additionally, this compound has been found to have anti-inflammatory and anti-cancer effects, as well as the ability to modulate immune responses.
实验室实验的优点和局限性
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also stable and can be stored for long periods of time without degrading. Additionally, this compound can be used in a variety of solvents, making it suitable for use in a variety of experiments.
However, this compound also has some limitations. It has been found to be toxic in high concentrations, so it is important to use it in carefully controlled experiments. Additionally, it is not always easy to predict the effects of this compound on biological molecules, so it is important to be careful when using it in experiments.
未来方向
There are a number of potential future directions for 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide research. One potential direction is to further investigate the effects of this compound on enzymes, proteins, and other biological molecules. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its ability to modulate immune responses and its anti-inflammatory and anti-cancer effects. Finally, further research could be done to investigate the potential environmental applications of this compound, such as its ability to bind to and neutralize environmental toxins.
合成方法
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized from the reaction of 4-methylbenzyl bromide and 1-(3-fluorobenzyl)triazole-4-carboxamide. The reaction is catalyzed using a base such as sodium hydroxide and proceeds in two steps. First, the 4-methylbenzyl bromide is reacted with the 1-(3-fluorobenzyl)triazole-4-carboxamide to form a diazonium salt. This is then reacted with sodium hydroxide to form the desired product, this compound. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and water.
属性
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-12-5-7-13(8-6-12)10-21-18(25)16-17(20)24(23-22-16)11-14-3-2-4-15(19)9-14/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKFMCOYLIXELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2790871.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2790876.png)

![(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B2790881.png)

methylidene}-1-[(4-methoxyphenyl)methyl]piperidin-2-one](/img/structure/B2790884.png)




![6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790893.png)
